4-Bromo-2-phenylthiazole
Overview
Description
4-Bromo-2-phenylthiazole is a chemical compound with the molecular formula C9H6BrNS . It has a molecular weight of 240.12 and is a solid at room temperature . The IUPAC name for this compound is 4-bromo-2-phenyl-1,3-thiazole .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenylthiazole is confirmed by physicochemical and spectral characteristics . The InChI code for this compound is 1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H .Physical And Chemical Properties Analysis
4-Bromo-2-phenylthiazole is a solid at room temperature . It has a molecular weight of 240.12 .Scientific Research Applications
Antimicrobial Applications
4-Bromo-2-phenylthiazole derivatives have been studied for their potential as antimicrobial agents. Research has focused on combating drug resistance in pathogens by synthesizing new compounds that can act effectively against resistant strains. These efforts include the development of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising pharmacological activities .
Anticancer Properties
The same derivatives mentioned above have also been explored for their anticancer properties. The increasing incidence of cancer and the resistance of cancerous cells to existing drugs make it crucial to find new therapeutic agents. 4-Bromo-2-phenylthiazole compounds are part of this search for more effective treatments .
Antifungal Efficacy
In addition to their antimicrobial and anticancer applications, these compounds have been investigated for their antifungal properties. The rise in infections caused by pathogenic fungi and the growing problem of drug-resistance necessitate the development of new antifungal agents. Derivatives of 4-Bromo-2-phenylthiazole are being studied in this context as well .
Synthesis and Biological Evaluation
The synthesis of 4-(4-Bromophenyl)-thiazol-2-amine derivatives and their biological evaluation is another area of research. These studies aim to understand the compound’s interactions with biological systems and assess its potential as a therapeutic agent .
Multitargeted Bioactive Molecules
2,4-Disubstituted thiazoles, which include 4-Bromo-2-phenylthiazole derivatives, are being evaluated as multitargeted bioactive molecules. Their activity against various microorganisms like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger is being tested to determine their broad-spectrum efficacy .
Mechanism of Action
Target of Action
4-Bromo-2-phenylthiazole is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to exhibit their antitumor activity by interacting with tumor cells and inducing cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . For instance, a series of thiazole derivatives demonstrated potent cytotoxic effects on a prostate cancer cell line .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWZNGTYRKKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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